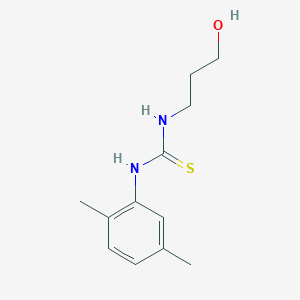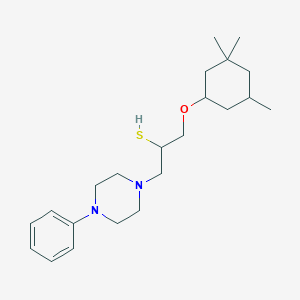
1-(2,5-Dimethylphenyl)-3-(3-hydroxypropyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-Dimethylphenyl)-3-(3-hydroxypropyl)thiourea is a chemical compound that has gained attention in scientific research for its potential therapeutic benefits. The compound is a thiourea derivative that has shown promising results in various studies for its ability to modulate various biological pathways.
Mécanisme D'action
The mechanism of action of 1-(2,5-Dimethylphenyl)-3-(3-hydroxypropyl)thiourea is not fully understood. However, studies have suggested that the compound exerts its effects through various biological pathways, including the modulation of oxidative stress, inflammation, and cell cycle regulation. Additionally, the compound has been shown to inhibit the activity of various enzymes, including tyrosinase and cholinesterase.
Biochemical and Physiological Effects:
1-(2,5-Dimethylphenyl)-3-(3-hydroxypropyl)thiourea has been shown to have various biochemical and physiological effects. Studies have suggested that the compound has antioxidant properties, reduces inflammation, and inhibits cancer cell growth. Additionally, the compound has been shown to modulate various signaling pathways, including the MAPK and PI3K/Akt pathways.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(2,5-Dimethylphenyl)-3-(3-hydroxypropyl)thiourea in lab experiments include its ability to modulate various biological pathways and its potential therapeutic benefits. Additionally, the compound is relatively easy to synthesize and purify, making it accessible for researchers. However, the limitations of using the compound include its limited solubility in water, which can make it challenging to administer in certain experiments.
Orientations Futures
There are several future directions for research on 1-(2,5-Dimethylphenyl)-3-(3-hydroxypropyl)thiourea. One potential area of investigation is the compound's potential in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, the compound's potential in modulating the immune system and reducing inflammation could be further explored. Finally, the compound's potential in combination therapy with other drugs could be investigated to enhance its therapeutic benefits.
In conclusion, 1-(2,5-Dimethylphenyl)-3-(3-hydroxypropyl)thiourea is a compound that has shown promising results in various scientific research studies. The compound's ability to modulate various biological pathways and potential therapeutic benefits make it an exciting area of investigation for future research.
Méthodes De Synthèse
The synthesis of 1-(2,5-Dimethylphenyl)-3-(3-hydroxypropyl)thiourea involves the reaction of 2,5-dimethylphenyl isothiocyanate and 3-hydroxypropylamine. The reaction is carried out in anhydrous ethanol under reflux conditions, and the resulting product is purified through recrystallization. The yield of the synthesis method is approximately 70%, and the purity of the compound is confirmed through various analytical techniques, including NMR and HPLC.
Applications De Recherche Scientifique
1-(2,5-Dimethylphenyl)-3-(3-hydroxypropyl)thiourea has been extensively studied for its potential therapeutic applications. The compound has shown promising results in various studies, including its ability to inhibit cancer cell growth, reduce inflammation, and modulate oxidative stress. Additionally, the compound has been investigated for its potential in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
1-(2,5-dimethylphenyl)-3-(3-hydroxypropyl)thiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2OS/c1-9-4-5-10(2)11(8-9)14-12(16)13-6-3-7-15/h4-5,8,15H,3,6-7H2,1-2H3,(H2,13,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYYOWAUDPXQMFX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=S)NCCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-({[1-({4-[(methoxycarbonyl)amino]phenyl}sulfonyl)-3-piperidinyl]carbonyl}amino)-4-phenyl-3-thiophenecarboxylate](/img/structure/B380349.png)



![1-[4-(4-Fluoro-phenyl)-piperazin-1-yl]-3-(3,3,5-trimethyl-cyclohexyloxy)-propane-2-thiol](/img/structure/B380355.png)
![4-Ethyl 2-methyl 3-methyl-5-({3-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]propanoyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B380356.png)
![4-[5-(3,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B380357.png)
![2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[3-(morpholin-4-yl)propyl]acetamide](/img/structure/B380358.png)
![3-[(3-allyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B380360.png)

![N,N-dibutyl-2-[(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B380362.png)
![2-[1-(1,3-benzothiazol-2-yl)-2-(3-methyl-1-phenyl-5-piperidin-1-yl-1H-pyrazol-4-yl)vinyl]-1,3-benzothiazole](/img/structure/B380363.png)
![2-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-3,5-diphenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B380365.png)
![2-[4-[4-[(1,3-Dioxobenzo[de]isoquinolin-2-yl)methyl]piperidin-1-yl]-4-oxobutyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B380366.png)